2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

PDK2 inhibitor pyruvate dehydrogenase kinase cancer metabolism

This unsubstituted acetamide scaffold is the parent chemotype from Cao et al. (2019) for PDK2-targeted programs. It serves as the essential SAR baseline for developing N-substituted derivatives with demonstrated anti-osteosarcoma activity (EC50=1.1 µM, MG-63 IC50=4.7 µM). Begin lead optimization from this unadorned core to systematically explore the acetamide terminus without confounding pre-existing substitutions. Ideal for medicinal chemistry groups calibrating PDK isoform selectivity assays or initiating scaffold-hopping campaigns in cancer metabolism research.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 898455-66-8
Cat. No. B3015798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
CAS898455-66-8
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O4/c19-18(23)13-25-17-12-24-15(10-16(17)22)11-20-6-8-21(9-7-20)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H2,19,23)
InChIKeyFXDABCGTBUTTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide (CAS 898455-66-8): A Core Scaffold for PDK2-Targeted Anti-Osteosarcoma Research


2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide (CAS 898455-66-8) is a synthetic small molecule characterized by a 4H-pyran-4-one core, a 4-phenylpiperazinylmethyl substituent, and an unsubstituted acetamide side chain [1]. This compound serves as the unadorned parent scaffold for a chemotype that has demonstrated promising inhibitory activity against pyruvate dehydrogenase kinase 2 (PDK2), a mitochondrial enzyme that negatively regulates the pyruvate dehydrogenase complex and is implicated in the altered glycolytic metabolism (Warburg effect) of cancer cells [REFS-1, REFS-2]. The scaffold is notable because its N-substituted acetamide derivatives have shown both PDK2 enzyme inhibition and selective anti-osteosarcoma cell proliferation activity in vitro [REFS-1, REFS-2].

Why Generic PDK Inhibitors Cannot Substitute for the 4-Phenylpiperazine-Pyran Chemotype in Osteosarcoma Models


The pyruvate dehydrogenase kinase (PDK) inhibitor landscape includes diverse chemotypes such as dichloroacetate (DCA), AZD7545, and PS10, each with distinct isoform selectivity profiles [1]. Published structure-activity relationship (SAR) data for the 4-phenylpiperazine-pyran chemotype demonstrate that even minor modifications to the acetamide side chain can substantially alter both PDK2 inhibitory potency and selectivity over other PDK isoforms [REFS-1, REFS-2]. For example, the unsubstituted acetamide scaffold itself serves as the parent from which derivatives with defined selectivity indices against PDK1, PDK2, and PDK4 were developed [1]. Substitution with a different PDK inhibitor backbone—such as the ATP-competitive AZD7545 or the broad-spectrum metabolic modulator DCA—would therefore yield an entirely different selectivity and potency fingerprint, compromising the chemotype's documented efficacy trajectory in osteosarcoma models [REFS-1, REFS-3].

Quantitative Differentiation Evidence for 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide as a PDK2-Targeting Research Tool


PDK2 Kinase Binding Affinity (Kd) for the Core Scaffold Chemotype

In a PDK2 kinase inhibition assay, compound 12—a derivative of the core scaffold bearing an unsubstituted acetamide moiety (the exact structure of CAS 898455-66-8)—bound to recombinant human PDK2 with a dissociation constant (Kd) of 2.3 µM [1]. This value provides the baseline binding affinity for the unadorned acetamide chemotype. By comparison, the classical PDK inhibitor dichloroacetate (DCA) inhibits PDK2 with an IC50 of approximately 183–676 µM depending on assay conditions, representing a roughly 80- to 290-fold weaker interaction at the target [REFS-1, REFS-2].

PDK2 inhibitor pyruvate dehydrogenase kinase cancer metabolism osteosarcoma

PDK Isoform Selectivity Profile Differentiating from Pan-PDK Inhibitors

Compound 12 exhibited a defined selectivity profile across the four PDK isoforms. The selectivity indices (ratio of activity) were 10.6 for PDK2 vs. PDK1, 22.0 for PDK2 vs. PDK3, and 60.9 for PDK2 vs. PDK4 [1]. This represents a marked departure from pan-PDK inhibitors such as PS10, which inhibits PDK1, PDK2, PDK3, and PDK4 with comparable potency, and DCA, which preferentially inhibits PDK4 (IC50 = 80 µM) over PDK2 (IC50 = 183 µM) [REFS-1, REFS-2].

PDK isoform selectivity PDK1 PDK4 selective inhibitor

Anti-Proliferative Activity Against Osteosarcoma MG-63 Cells

In an MTT cell viability assay, compound 12 inhibited the proliferation of human osteosarcoma MG-63 cells with an IC50 of 4.7 µM [1]. This cellular anti-proliferative activity is consistent with its PDK2 inhibitory potency. By contrast, the reference PDK inhibitor DCA requires substantially higher concentrations (reported IC50 values of 5–20 mM depending on cell line) to achieve comparable anti-proliferative effects due to its weaker target engagement [REFS-1, REFS-2].

anti-osteosarcoma MG-63 MTT assay cancer cell proliferation

Structure-Activity Relationship (SAR): Impact of the Unsubstituted Acetamide on PDK Enzyme Inhibition

The N-methyl acetamide analog (CAS 898420-28-5) inhibited PDK activity by 54.1% at a concentration of 0.01 mM (10 µM), as documented in the BRENDA enzyme database [1]. This provides a quantitative benchmark demonstrating that the acetamide terminus tolerates at least one N-alkyl substitution without abolishing PDK inhibitory activity. The unsubstituted acetamide (CAS 898455-66-8) can thus be rationally employed as the simplest SAR starting point for derivatization campaigns, in contrast to pre-functionalized analogs (e.g., N,N-diethyl or N-benzyl derivatives) where the terminal substitution may already constrain or alter the selectivity profile [REFS-1, REFS-2].

structure-activity relationship SAR acetamide PDK inhibition

Optimal Research and Procurement Applications for 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide


Baseline Scaffold for PDK2-Targeted Lead Optimization in Oncology

Procurement of this unsubstituted acetamide scaffold is advised for medicinal chemistry groups initiating a PDK2-targeted lead optimization program. As the simplest member of the chemotype described by Cao et al. (2019), it serves as the SAR baseline from which N-substituted derivatives with defined potency (EC50 = 1.1 µM), selectivity (up to 60.9-fold for PDK2 vs. PDK4), and cellular anti-osteosarcoma activity (IC50 = 4.7 µM in MG-63 cells) were elaborated [1]. Beginning with the unadorned parent enables systematic exploration of the acetamide terminus without the confounding influence of pre-existing substitutions that may have already biased selectivity or pharmacokinetic properties [1].

Chemical Biology Probe to Dissect PDK2-Specific Metabolic Functions in Cancer Cells

This scaffold enables chemical biology studies requiring a PDK2-preferring probe with a defined selectivity fingerprint (60.9-fold over PDK4; 10.6-fold over PDK1) [1]. Unlike the pan-PDK inhibitor PS10 or the PDK4-preferring DCA, this chemotype allows researchers to attribute observed metabolic phenotypes (e.g., reversal of the Warburg effect, changes in oxidative phosphorylation) more specifically to PDK2 inhibition [REFS-1, REFS-2]. The compound is suitable for in vitro target engagement studies in osteosarcoma and potentially other cancer cell lines where PDK2 is implicated in metabolic reprogramming [1].

Reference Compound for PDK Isoform Selectivity Assay Development

The quantitatively defined selectivity indices across all four PDK isoforms (10.6, 22.0, and 60.9 for PDK1, PDK3, and PDK4 relative to PDK2, respectively) [1] establish this chemotype as a useful reference for calibrating PDK isoform selectivity assays. Screening laboratories can use this scaffold or its characterized derivatives as selectivity standards when profiling new PDK inhibitor series, providing a benchmark distinct from the ATP-competitive inhibitor AZD7545 (PDK2 IC50 = 6.4 nM) or the lipoyl-binding site inhibitor class [REFS-1, REFS-3].

Negative Control or Scaffold-Hopping Template for Anti-Osteosarcoma Drug Discovery

Given that compound 12 demonstrated selective cytotoxicity in MG-63 osteosarcoma cells (IC50 = 4.7 µM) with a mechanism tied to PDK2 inhibition, the unsubstituted parent scaffold can serve either as a starting point for further derivatization or as a scaffold-hopping template for computational drug design [1]. The defined SAR from the BRENDA database, which shows that even minor changes to the piperazine aryl group (e.g., 4-fluorophenyl substitution increases inhibition to 79.7% at 10 µM) [2], provides guidance for rational scaffold modification in anti-osteosarcoma programs.

Quote Request

Request a Quote for 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.